N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide
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Overview
Description
N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction forms an intermediate, which undergoes heterocyclization to yield the desired thiophene derivative .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a widely used method for producing aminothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: This compound is studied for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide involves its interaction with various molecular targets. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used to treat glaucoma.
Uniqueness
N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carboxamide groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS2/c1-8-5-17-7-10(8)12(15)14-11(4-13)9-2-3-16-6-9/h2-3,5-7,11H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHPNKGRXMCOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)NC(C#N)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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